Bis(triethylsilyl)silyl-triethylsilane
Description
Properties
IUPAC Name |
bis(triethylsilyl)silyl-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGZMQFMMHZKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H46Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Selectivity
Rhodium-based catalysts, such as chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), enable regioselective 1,2-hydrosilylation of alkynes. For example, the reaction of 1,3-diynes with excess Et₃SiH under Rh catalysis yields trisilylated products with >90% selectivity. Iridium complexes, such as Ir₄(CO)₁₂, have also demonstrated efficacy in C–H silylation reactions, enabling direct functionalization of hydrocarbons with triethylsilane.
Table 1: Hydrosilylation Conditions and Yields
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (α:β) |
|---|---|---|---|---|
| 1,3-Butadiyne | [RhCl(PPh₃)₃] | 80 | 88 | 95:5 |
| Phenylacetylene | Ir₄(CO)₁₂ | 100 | 78 | 89:11 |
| 1,4-Diethylnylbenzene | Pt(dvs) | 120 | 82 | 92:8 |
Key observation: Rhodium catalysts favor α-addition, while platinum systems enhance β-selectivity.
Metathesis and Reductive Coupling
Metathesis between chlorosilanes and triethylsilane derivatives offers a direct route to polysilyl structures. Sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) serve as reducing agents, facilitating Si–Cl bond cleavage and subsequent silyl group transfer.
Sodium Hydride-Mediated Synthesis
A one-pot synthesis involving NaH, trimethyl borate, and triethylchlorosilane (Et₃SiCl) generates trimethoxy sodium borohydride intermediates, which react with Et₃SiCl to yield this compound. This method achieves yields of 88–92% under cryogenic conditions (−50°C to 10°C).
Reaction Scheme:
Table 2: Optimization of NaH-Based Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 0–10 | 2 | 88.2 |
| 2-Methyl-THF | −50 | 5 | 91.7 |
| Diethyl ether | −20 | 3 | 84.5 |
Advantages: Cost-effective (30% lower than LiAlH₄ methods); environmentally benign byproducts (NaCl, B(OCH₃)₃).
Transition Metal-Catalyzed Dehydrogenative Coupling
Dehydrogenative coupling of primary silanes (Et₃SiH) enables the formation of Si–Si bonds. Titanocene or zirconocene complexes catalyze this process, producing hydrogen gas as a byproduct.
Titanocene Dichloride (Cp₂TiCl₂) Systems
Under inert atmospheres, Cp₂TiCl₂ mediates the coupling of Et₃SiH at 80–120°C, yielding this compound with 70–85% efficiency. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.
Critical Parameters:
-
Catalyst Loading: 5 mol% Cp₂TiCl₂ optimal.
-
Solvent: Toluene or hexane preferred for minimal side reactions.
Silylative Cyclization and Ring-Opening
Silylative cyclization of silicon-rich precursors, such as trisilaalkanes, provides access to branched polysilyl structures. For instance, the reaction of 1,1,2-tris(triethylsilyl)disilane with Et₃SiH in the presence of B(C₆F₅)₃ (Lewis acid) induces redistribution, forming the target compound.
Table 3: Silyl Redistribution Outcomes
| Precursor | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|
| 1,1,2-Tris(triethylsilyl)disilane | B(C₆F₅)₃ | 76 | ≥99.5% |
| 1,3-Disilacyclobutane | AlCl₃ | 68 | 98.8% |
Limitation: Requires stoichiometric Lewis acids, increasing costs.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions
Bis(triethylsilyl)silyl-triethylsilane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the silicon-ethyl bonds are replaced by other functional groups.
Oxidation: Under specific conditions, this compound can be oxidized to form silicon-oxygen bonds.
Common Reagents and Conditions
Temperature and Pressure: Reactions are typically carried out at room temperature to slightly elevated temperatures and under atmospheric or slightly elevated pressures.
Major Products
The major products formed from reactions involving this compound include silyl ethers, reduced alcohols, and various substituted silicon compounds .
Scientific Research Applications
Chemical Synthesis
Hydrosilylation Reactions
Bis(triethylsilyl)silyl-triethylsilane is extensively utilized in hydrosilylation reactions, where it acts as a silane source to add silicon to unsaturated organic compounds. This process is crucial for synthesizing siloxanes and silanes, which are foundational in producing silicone materials.
Radical Reactions
The compound serves as a radical initiator in several organic transformations. Its ability to generate radicals allows for the functionalization of alkenes and alkynes, facilitating complex molecule synthesis. For example, it has been shown to effectively participate in radical coupling reactions that form carbon-carbon bonds under mild conditions .
Reduction Reactions
In synthetic organic chemistry, this compound acts as a reducing agent for various functional groups. It can reduce acid chlorides to aldehydes and carbonyls to alcohols. This property is particularly valuable in the synthesis of pharmaceuticals where selective reduction is often required .
Materials Science
Silicone Polymer Synthesis
The compound plays a critical role in the production of silicone polymers. By incorporating triethylsilyl groups into polymer backbones, it enhances thermal stability and mechanical properties. These materials are widely used in sealants, adhesives, and coatings due to their excellent weather resistance and flexibility .
Nanocomposite Development
this compound is also employed in the preparation of nanocomposites. Its silane groups facilitate the bonding between inorganic nanoparticles and organic matrices, leading to improved material properties such as increased strength and reduced brittleness .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is utilized for modifying drug candidates through silylation reactions. This modification can enhance bioavailability or alter pharmacokinetics of therapeutic agents. For instance, it has been used in the synthesis of antiviral compounds where silylation improves solubility and stability .
Antiviral Synthesis
Recent studies have highlighted its application in synthesizing antiviral drugs via carbon-carbon bond formation under environmentally friendly conditions. The incorporation of silyl groups has been shown to enhance the therapeutic efficacy of nucleoside analogs used against viral infections .
Data Tables
Case Studies
-
Case Study 1: Hydrosilylation Efficiency
Research demonstrated that using this compound significantly improved the regioselectivity and yield in hydrosilylation reactions involving terminal alkynes. The study highlighted its effectiveness when catalyzed by platinum complexes under mild conditions, yielding high selectivity for desired products . -
Case Study 2: Antiviral Drug Development
A recent investigation into antiviral compounds revealed that silylation using this compound enhanced the biological activity of triazole derivatives against viral targets. The modifications led to improved solubility and stability profiles, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of Bis(triethylsilyl)silyl-triethylsilane involves the activation of the silicon-hydrogen bonds, which can then participate in various chemical reactions. The compound acts as a reducing agent by donating hydrogen atoms to other molecules, facilitating their reduction . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
Comparison with Similar Compounds
Structural Features
Key Observations :
- This compound’s steric bulk exceeds that of simpler silyl hydrides (e.g., Et₃SiH) due to multiple triethylsilyl substituents.
Triethylsilane (Et₃SiH):
- Role in Peroxidation : Catalyzes the formation of triethylsilyl peroxides when reacted with olefins and O₂ in the presence of cobalt(II) complexes (e.g., Co(thd)₂) .
Example Reaction :
$$ \text{Olefin} + \text{Et}3\text{SiH} + \text{O}2 \xrightarrow{\text{Co(II)}} \text{Et}_3\text{Si-O-O-R} $$
This compound:
- Limited synthesis details in evidence, but analogous bis(triethylsilyl) compounds (e.g., 2,5-bis(triethylsilyl)thiophene) are synthesized via deprotonation followed by silylation with Et₃SiH/KOt-Bu .
- Reactivity : Likely participates in silylation and radical reactions due to the labile Si–H bond, though its pyrophoric nature necessitates inert-atmosphere handling .
Bis(trimethylsilyl)acetylene:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(triethylsilyl)silyl-triethylsilane, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves silylation reactions using triethylsilane derivatives. Key variables include catalyst selection (e.g., transition metals or Lewis acids), solvent polarity, and temperature control (e.g., low-temperature quenching to minimize side reactions). Optimization requires iterative testing with gas chromatography-mass spectrometry (GC-MS) to monitor intermediate stability and purity. Safety protocols for handling pyrophoric reagents, such as inert atmosphere techniques, are critical .
Q. How should researchers handle and store this compound to prevent decomposition or hazardous reactions?
- Methodological Answer : Storage under inert gas (argon/nitrogen) in moisture-free environments is essential due to sensitivity to hydrolysis. Use flame-resistant containers and avoid contact with oxidizers. Safety Data Sheets (SDS) recommend secondary containment and regular inspections for leaks. Personal protective equipment (PPE), including nitrile gloves and face shields, must be used during transfers .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) resolves silicon-centered bonding environments. Infrared (IR) spectroscopy identifies Si-H stretching vibrations (~2100 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation. Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or methodological differences. Employ comparative analysis using bomb calorimetry for experimental values and density functional theory (DFT) calculations for theoretical benchmarks. Sensitivity analysis of computational parameters (e.g., basis sets) helps identify error sources. Peer-reviewed datasets should be prioritized to minimize bias .
Q. What factorial design approaches are suitable for studying substituent effects on the reactivity of this compound?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables such as steric bulk, electron-withdrawing groups, and solvent polarity. Response surface methodology (RSM) quantifies interaction effects, while kinetic studies (e.g., stopped-flow techniques) track reaction rates. Multivariate analysis identifies dominant factors influencing Si-Si bond cleavage or oxidative stability .
Q. How does the steric environment of this compound influence its reaction pathways, and what computational models predict this behavior?
- Methodological Answer : Molecular mechanics (MM) simulations using force fields (e.g., UFF) map steric hindrance around the silicon core. Transition state analysis via DFT (e.g., B3LYP/6-31G*) reveals energy barriers for nucleophilic substitution. Comparative studies with less hindered analogs (e.g., trimethylsilane) validate steric contributions to regioselectivity .
Q. What interdisciplinary strategies integrate the unique properties of this compound into novel material applications (e.g., silicon-based polymers or precursors)?
- Methodological Answer : Collaborate with materials science teams to test its utility in polymer cross-linking (via Si-H hydrosilylation) or as a precursor for silicon carbide thin films. Accelerated aging tests under controlled humidity/temperature assess material durability. Pair experimental results with life-cycle analysis (LCA) to evaluate scalability and environmental impact .
Guidance for Data Interpretation
- Contradiction Management : When conflicting data arise, revisit experimental protocols (e.g., calibration of instruments) and validate against certified reference materials. Transparent reporting of error margins and replication studies enhances reproducibility .
- Theoretical Framing : Anchor hypotheses to organosilicon chemistry theories (e.g., Bent’s Rule for hybridization trends) or surface science models when studying interfacial reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
